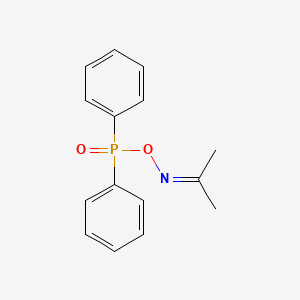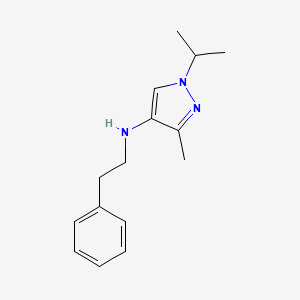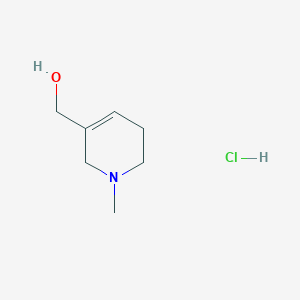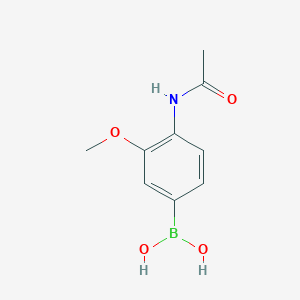![molecular formula C12H22N4O B11742760 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742760.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a compound that features a pyrazole ring and a morpholine ring connected through an ethylamine linker. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and morpholine moieties imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
-
Alkylation of the Pyrazole Ring: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with a suitable alkyl halide, such as chloromethyl ethyl ether, in the presence of a base like potassium carbonate.
-
Formation of the Morpholine Ring: : Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid, followed by neutralization with sodium hydroxide.
-
Coupling of Pyrazole and Morpholine: : The final step involves coupling the alkylated pyrazole with morpholine. This can be done by reacting the alkylated pyrazole with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can occur at the nitrogen atoms of the pyrazole and morpholine rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole ring. Reagents like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
Oxidation: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Reduction: Reduction can yield partially or fully reduced derivatives of the pyrazole and morpholine rings.
Substitution: Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, onto the pyrazole ring.
科学研究应用
Chemistry
In chemistry, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The pyrazole and morpholine moieties are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its versatile reactivity and stability make it suitable for various applications in material science and chemical manufacturing.
作用机制
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for metal ions, influencing enzymatic activity and cellular processes. The morpholine ring can interact with biological membranes, affecting cell signaling pathways. Together, these interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A simpler analog that lacks the morpholine moiety.
2-(Morpholin-4-yl)ethylamine: A compound that contains the morpholine ring but lacks the pyrazole moiety.
1,3-Dimethyl-1H-pyrazole-4-carboxamide: A structurally related compound with a carboxamide group instead of the ethylamine linker.
Uniqueness
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to the combination of the pyrazole and morpholine rings. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both rings allows for diverse reactivity and interactions with biological targets, setting it apart from simpler analogs.
属性
分子式 |
C12H22N4O |
|---|---|
分子量 |
238.33 g/mol |
IUPAC 名称 |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H22N4O/c1-11-12(10-14-15(11)2)9-13-3-4-16-5-7-17-8-6-16/h10,13H,3-9H2,1-2H3 |
InChI 键 |
IEVXYVNHOHNEIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1C)CNCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11742677.png)
![Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)


![1-[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11742694.png)
![2-{2-[4-(Diethoxymethyl)phenyl]ethenyl}pyrimidin-4-amine](/img/structure/B11742716.png)


![[(1-ethyl-1H-pyrazol-3-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11742738.png)

![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742747.png)

![1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methoxy-1H-pyrazol-4-amine](/img/structure/B11742757.png)

